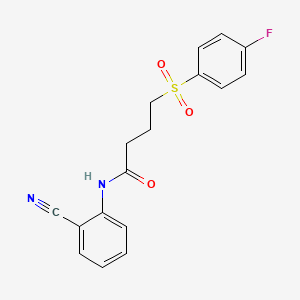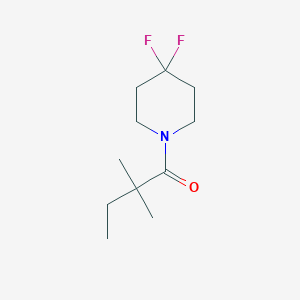
1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one, commonly known as 4F-MDMB-BICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. 4F-MDMB-BICA has gained popularity among researchers due to its high potency and selectivity, which make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
作用机制
4F-MDMB-BICA exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. These receptors are part of the endocannabinoid system, which plays a critical role in regulating various physiological processes such as pain sensation, appetite, mood, and immune function. By activating these receptors, 4F-MDMB-BICA can modulate the activity of the endocannabinoid system and produce a wide range of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F-MDMB-BICA are diverse and complex, and depend on a variety of factors such as dose, route of administration, and individual variability. Some of the most commonly reported effects include analgesia, sedation, euphoria, and altered sensory perception. 4F-MDMB-BICA has also been shown to have anti-inflammatory and neuroprotective properties, which may have therapeutic implications for a variety of conditions.
实验室实验的优点和局限性
One of the main advantages of 4F-MDMB-BICA as a research tool is its high potency and selectivity, which make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, its high potency also poses a risk for potential toxicity and adverse effects, which must be carefully monitored and controlled. Additionally, the synthesis of 4F-MDMB-BICA requires specialized equipment and expertise, which may limit its availability and accessibility for some researchers.
未来方向
There are several potential future directions for research on 4F-MDMB-BICA and its applications in medicine and science. One area of interest is the development of novel cannabinoid-based therapies for various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 4F-MDMB-BICA, which may provide insights into its safety and efficacy as a therapeutic agent. Finally, further research is needed to better understand the mechanisms underlying the effects of 4F-MDMB-BICA on the endocannabinoid system and its role in various physiological processes.
合成方法
The synthesis of 4F-MDMB-BICA involves several steps, including the reaction of 4,4-difluoropiperidine with 2,2-dimethyl-1,3-propanediol and subsequent oxidation and amidation reactions. The final product is obtained as a white powder, which can be further purified using various chromatographic techniques. The synthesis of 4F-MDMB-BICA requires specialized equipment and expertise, and should only be performed by trained professionals in a controlled laboratory setting.
科学研究应用
4F-MDMB-BICA has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and chronic pain. It has also been investigated for its potential as an anti-inflammatory agent and as a tool for studying the endocannabinoid system and its role in various physiological processes.
属性
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO/c1-4-10(2,3)9(15)14-7-5-11(12,13)6-8-14/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJMWPZYCAQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


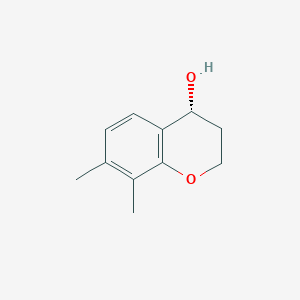
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)

![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)

![4,7-Dimethyl-6-(2-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2761153.png)
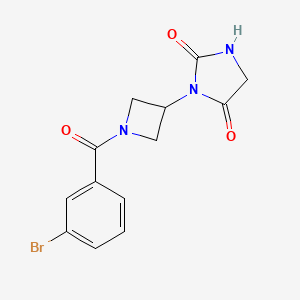
![Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B2761157.png)
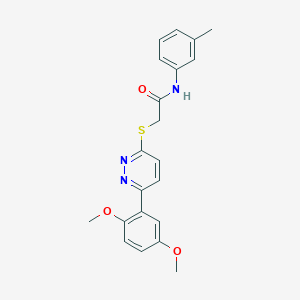
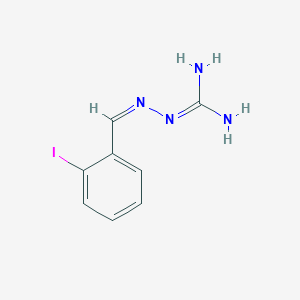

![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)
